

2-Bromo-7-iodo-9H-fluorene CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-7-iodo-9H-fluorene

Cat. No.: B180350

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Technical Guide: 2-Bromo-7-iodo-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the chemical compound **2-Bromo-7-iodo-9H-fluorene**, a key building block in the development of advanced organic electronic materials and a subject of interest in medicinal chemistry. This document outlines its chemical identifiers, physical properties, a representative synthesis protocol, and its application in the fabrication of organic light-emitting diodes (OLEDs).

Core Compound Identifiers and Properties

2-Bromo-7-iodo-9H-fluorene is a halogenated aromatic hydrocarbon based on the fluorene core structure. The strategic placement of bromine and iodine atoms at the 2 and 7 positions, respectively, makes it a versatile precursor for selective cross-coupling reactions, enabling the synthesis of well-defined oligomers and polymers with tailored optoelectronic properties.

Below is a summary of the key identifiers and physicochemical properties for **2-Bromo-7-iodo-9H-fluorene**.

Identifier	Value	Reference
CAS Number	123348-27-6	[1]
Molecular Formula	C ₁₃ H ₈ BrI	[1]
Molecular Weight	371.01 g/mol	[1]
IUPAC Name	2-bromo-7-iodo-9H-fluorene	[1]
InChI	InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2	[1]
InChIKey	GWUPMAMGLLLLHO-UHFFFAOYSA-N	[1]
Canonical SMILES	<chem>C1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)I</chem>	[1]
XLogP3	4.9	[1]
Exact Mass	369.88541 g/mol	[1]

Experimental Protocols

While a specific, detailed protocol for the direct synthesis of **2-Bromo-7-iodo-9H-fluorene** is not readily available in the public literature, a representative synthesis can be adapted from established methods for the synthesis of 2,7-dihalogenated fluorenes. The following is a generalized, two-step procedure involving the bromination and subsequent iodination of fluorene.

Representative Synthesis of 2,7-Dihalogenated Fluorenes (Illustrative for **2-Bromo-7-iodo-9H-fluorene**):

Step 1: Bromination of Fluorene to 2,7-Dibromofluorene

This step is based on the electrophilic aromatic substitution of fluorene.

- Materials: Fluorene, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

- Procedure:
 - In a round-bottom flask, dissolve fluorene in DMF.
 - Slowly add N-Bromosuccinimide (2.2 equivalents) to the solution in portions, while stirring in the dark at room temperature.
 - Continue stirring for 24 hours.
 - Pour the reaction mixture into water to precipitate the crude product.
 - Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
 - Purify the crude 2,7-dibromofluorene by recrystallization from a suitable solvent such as ethanol.

Step 2: Selective Iodination of 2,7-Dibromofluorene

This step would theoretically involve a halogen exchange reaction, which can be challenging to perform with high selectivity. A more practical approach for obtaining **2-Bromo-7-iodo-9H-fluorene** would be through a multi-step synthesis involving protection and directed ortho-metalation strategies, which are beyond the scope of this general guide.

Application in Polymer Synthesis: Suzuki Polycondensation

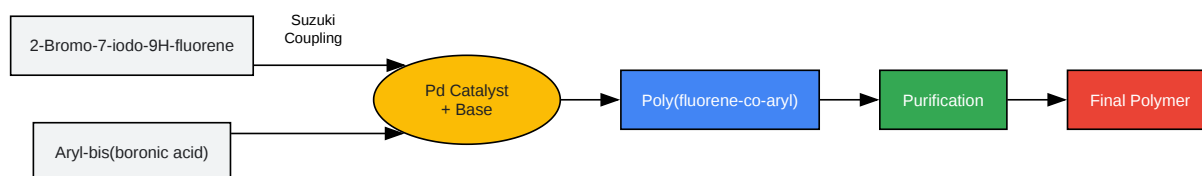
2-Bromo-7-iodo-9H-fluorene is a valuable monomer for creating conjugated polymers via palladium-catalyzed cross-coupling reactions like the Suzuki polycondensation. The differential reactivity of the C-I and C-Br bonds allows for sequential and selective reactions.

- Materials: **2-Bromo-7-iodo-9H-fluorene**, an appropriate bis(boronic acid) or bis(boronic ester) comonomer, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), a base (e.g., K_2CO_3 or Cs_2CO_3), and a suitable solvent system (e.g., toluene/water or THF/water).
- Procedure:
 - To a degassed mixture of the **2-Bromo-7-iodo-9H-fluorene** monomer, the comonomer, and the base in the chosen solvent system, add the palladium catalyst.

- Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C for 24-48 hours.
- After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
- Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.
- Dry the final polymer under vacuum.

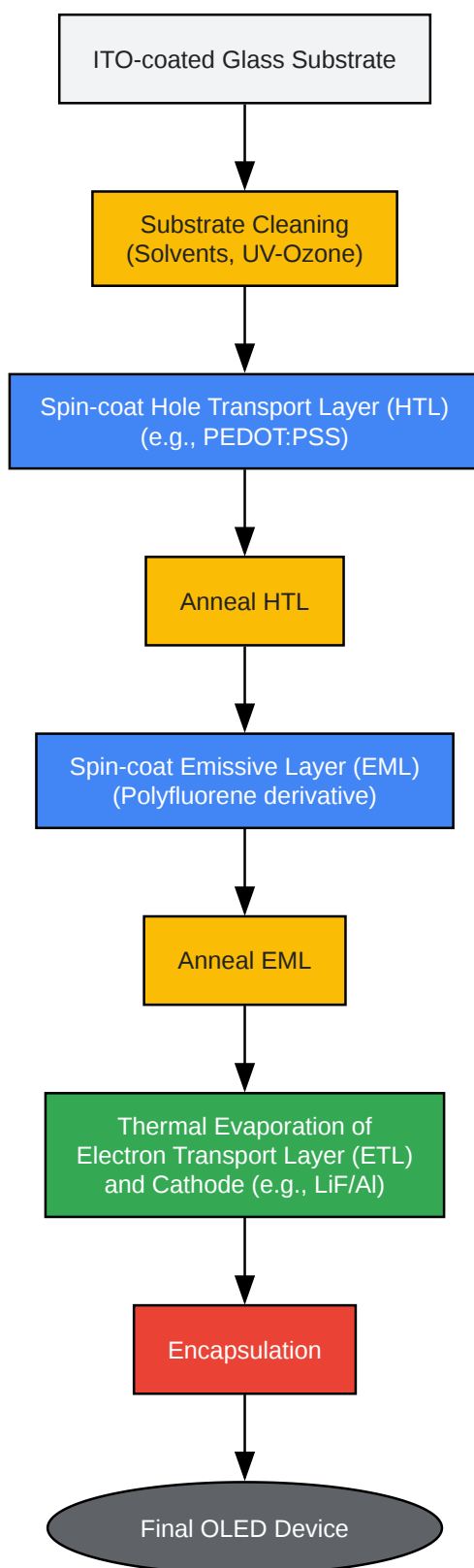
Signaling Pathways and Experimental Workflows

The primary application of **2-Bromo-7-iodo-9H-fluorene** is in materials science, particularly in the synthesis of active materials for organic electronics. The following diagrams illustrate a typical synthetic pathway for a polyfluorene derivative and a generalized workflow for the fabrication of an Organic Light-Emitting Diode (OLED).



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Synthetic pathway for a polyfluorene copolymer.



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Generalized workflow for OLED fabrication.

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References

- 1. 2-Bromo-7-iodo-9H-fluorene | C₁₃H₈BrI | CID 14290982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Bromo-7-iodo-9H-fluorene CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180350#2-bromo-7-iodo-9h-fluorene-cas-number-and-identifiers]

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